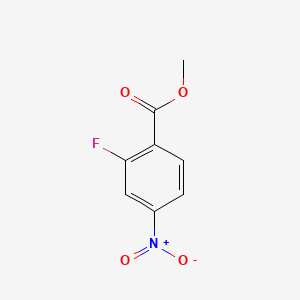

Methyl 2-fluoro-4-nitrobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-14-8(11)6-3-2-5(10(12)13)4-7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCVCRCYCOWPFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192441 | |

| Record name | Methyl 2-fluoro-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392-09-6 | |

| Record name | Benzoic acid, 2-fluoro-4-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=392-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-fluoro-4-nitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000392096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-fluoro-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-fluoro-4-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-FLUORO-4-NITROBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L54H5WG7HG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Fluorinated Building Block

An In-depth Technical Guide to Methyl 2-fluoro-4-nitrobenzoate (CAS 392-09-6) for Advanced Chemical Synthesis

This compound, identified by CAS Number 392-09-6, is a highly functionalized aromatic compound that serves as a cornerstone intermediate in the fields of pharmaceutical and agrochemical research.[1] Its structure, featuring a methyl ester, a nitro group, and a fluorine atom on a benzene ring, offers a unique combination of reactive sites.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of its properties, synthesis, reactivity, and applications, grounded in the practical insights of a senior application scientist. The strategic placement of the electron-withdrawing nitro group para to the fluorine atom and ortho to the methyl ester creates a versatile scaffold for complex molecular engineering. This arrangement is pivotal for its utility in constructing molecules with enhanced biological activity and optimized pharmacokinetic profiles.[2][3]

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a synthetic intermediate are critical for its effective use in experimental design, including reaction setup, purification, and storage. This compound is typically a yellow to brown solid, though its appearance can vary with purity.[1][4] A summary of its core properties is provided below.

| Property | Value | Source(s) |

| CAS Number | 392-09-6 | [1][4] |

| Molecular Formula | C₈H₆FNO₄ | [1][4][5] |

| Molecular Weight | 199.14 g/mol | [4][6] |

| Appearance | Yellow to brown solid | [1][4] |

| Boiling Point | 314.6°C at 760 mmHg | [7] |

| Density | 1.388 g/cm³ | [7] |

| Flash Point | 144.1°C | [7] |

| LogP | 1.72 | [8] |

| Storage | 2-8°C Refrigerator, in a well-ventilated, dry place | [5][6][9] |

While specific spectral data is proprietary to individual suppliers, comprehensive analytical data including ¹H NMR, ¹³C NMR, HPLC, and LC-MS are typically available upon request from commercial vendors to confirm structural integrity and purity.[10][11] These characterization techniques are essential for validating the starting material before its inclusion in a synthetic sequence, ensuring reproducibility and preventing the introduction of impurities.

Synthesis and Manufacturing Workflow

The most common and industrially scalable synthesis of this compound involves the Fischer esterification of its corresponding carboxylic acid precursor, 2-fluoro-4-nitrobenzoic acid. This reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid, in methanol, which serves as both the solvent and the reactant.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a solution of 2-fluoro-4-nitrobenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature. The addition of the acid catalyst is exothermic and should be performed with caution.

-

Heating: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 3-4 hours.[12] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: After cooling to room temperature, the reaction mixture is poured onto ice water. The product, being sparingly soluble in water, will precipitate out as a solid.[13]

-

Purification: The precipitated solid is collected by vacuum filtration, washed with water to remove residual acid, and dried in vacuo to yield this compound.[13] Further purification can be achieved by recrystallization if necessary.

The causality behind this protocol lies in the acid-catalyzed activation of the carboxylic acid carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by methanol. The use of excess methanol drives the equilibrium towards the formation of the ester product.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Key Transformations

The synthetic value of this compound stems from its capacity to undergo a variety of chemical transformations at its three key functional sites. The nitro group is a potent electron-withdrawing group, which significantly influences the reactivity of the aromatic ring.

-

Reduction of the Nitro Group: This is arguably the most common and critical transformation. The nitro group can be readily reduced to an amino group (aniline) using various reagents, such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. The resulting methyl 2-fluoro-4-aminobenzoate is a vital precursor for constructing heterocyclic rings and amides, which are prevalent in many pharmaceutical agents.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is activated towards SNAr by the strongly deactivating para-nitro group. This allows for the displacement of fluoride by a wide range of nucleophiles (e.g., amines, alkoxides, thiols), providing a direct route to introduce diverse functionalities at the 2-position of the ring.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions. This unmasks a reactive handle for amide bond formation or other carboxylate-specific chemistries.

Caption: Key reaction pathways of this compound.

Applications in Drug Discovery and Agrochemicals

This compound is not merely a laboratory curiosity; it is a commercially significant building block for high-value products.

-

Pharmaceuticals: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[2][3] This compound provides a reliable method for introducing a fluorinated aromatic scaffold. It is used in the synthesis of selective kinase inhibitors and other biologically active molecules.[2][5] Its structural motif is found in precursors to advanced pharmaceutical ingredients, and it has been identified as a process impurity in the synthesis of drugs like Enzalutamide, indicating its role in the synthetic pathway.

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can improve the efficacy and environmental profile of pesticides and herbicides. This intermediate serves in the production of advanced crop protection agents.[2]

-

Allosteric Inhibitors: Research has indicated that this compound can serve as a lead for developing allosteric inhibitors of protein kinases, which bind to a site distinct from the ATP-binding pocket to regulate protein activity.[1][5] This offers a promising avenue for developing more selective and less toxic therapeutic agents.

Safety, Handling, and Analytical Control

As with any active chemical reagent, proper handling and safety protocols are paramount. This compound requires careful management in a laboratory or manufacturing setting.

Hazard Summary

| Hazard Class | GHS Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4] |

| Skin Irritation | H315 | Causes skin irritation | [9] |

| Eye Irritation | H319 | Causes serious eye irritation | [4][9] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [9] |

Safe Handling Protocol:

-

Use only in a well-ventilated area, preferably a chemical fume hood.[9]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[9]

-

Wash hands thoroughly after handling.[9]

-

Store in a tightly closed container in a cool, dry, and locked-up place.[6][9]

Analytical Quality Control: HPLC Method

Purity assessment is crucial for ensuring the quality of synthetic intermediates. A reverse-phase HPLC method can be employed for this purpose.[8]

-

Column: Newcrom R1 or equivalent C18 column.

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility).[8]

-

Detection: UV detection at an appropriate wavelength based on the chromophore (typically 254 nm).

-

Procedure: A standardized solution of the compound is injected, and the peak area is used to determine purity against a reference standard. The method is scalable for preparative separation to isolate impurities if needed.[8]

This self-validating protocol ensures that the material meets the stringent purity requirements for multi-step syntheses, where impurities can have a cascading negative impact on subsequent steps.

Conclusion

This compound (CAS 392-09-6) is a strategically important and versatile chemical intermediate. Its value lies in the unique interplay of its three functional groups, which allows for a diverse range of subsequent chemical modifications. For the medicinal or agricultural chemist, it represents a reliable and efficient entry point for introducing a fluorinated phenyl ring, a motif frequently associated with enhanced biological performance. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to leverage this powerful building block to its full potential in the development of novel and impactful molecules.

References

- 1. CAS 392-09-6: this compound | CymitQuimica [cymitquimica.com]

- 2. Methyl 4-Fluoro-2-nitrobenzoate [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. Methyl 2-fluoro-4-nitrobenzenecarboxylate 392-09-6 [sigmaaldrich.com]

- 5. 2-Fluoro-4-nitrobenzoic acid methyl ester | 392-09-6 | FF67165 [biosynth.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. molbase.com [molbase.com]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. echemi.com [echemi.com]

- 10. 392-09-6|this compound|BLD Pharm [bldpharm.com]

- 11. 392-09-6 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 12. METHYL 2-CHLORO-4-FLUORO-5-NITROBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 13. Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate [benchchem.com]

Methyl 2-fluoro-4-nitrobenzoate molecular weight and formula

An In-Depth Technical Guide to Methyl 2-fluoro-4-nitrobenzoate: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Abstract

This compound is a pivotal chemical intermediate, strategically employed in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique trifunctional architecture—comprising an ester, a nitro group, and a fluorine atom on an aromatic scaffold—offers a versatile platform for a multitude of chemical transformations. This guide provides a comprehensive technical overview of its core properties, a detailed, field-proven synthesis protocol, an analysis of its chemical reactivity, and its strategic application in drug development. We delve into the causality behind experimental choices, offering insights grounded in established chemical principles to support researchers, scientists, and drug development professionals in leveraging this valuable building block.

Core Molecular Profile

This compound, registered under CAS Number 392-09-6, is a cornerstone building block in synthetic organic chemistry.[1][2] Its molecular structure is fundamental to its reactivity and utility. The presence of an electron-withdrawing nitro group and a highly electronegative fluorine atom significantly influences the electron density of the benzene ring, activating it for certain reactions and providing unique physicochemical properties to its derivatives.

A summary of its essential identifiers and properties is provided below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆FNO₄ | [1][3] |

| Molecular Weight | 199.14 g/mol | [1][4] |

| CAS Number | 392-09-6 | [1][2][3] |

| IUPAC Name | This compound | N/A |

| Synonyms | Benzoic acid, 2-fluoro-4-nitro-, methyl ester; 2-Fluoro-4-nitrobenzoic acid methyl ester | [3] |

| Physical Form | Solid |

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved via a two-step process starting from 2-fluoro-4-nitrotoluene. This pathway involves an initial oxidation to the corresponding carboxylic acid, followed by a classic Fischer esterification. This approach is efficient and scalable, relying on well-understood and robust chemical transformations.

Synthetic Pathway Overview

The logical flow from the starting material to the final product is illustrated below. This process is designed for high yield and purity, ensuring the final intermediate is suitable for the rigorous demands of pharmaceutical synthesis.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Fischer Esterification

This protocol details the conversion of 2-fluoro-4-nitrobenzoic acid to its methyl ester. The procedure is based on the well-established Fischer esterification method, analogous to the synthesis of similar nitrobenzoate esters.[5]

Materials:

-

2-Fluoro-4-nitrobenzoic acid

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

-

Separatory funnel

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-fluoro-4-nitrobenzoic acid (1.0 eq.) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

-

Expert Insight: Using an excess of methanol not only serves as the solvent but also drives the reaction equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.

-

-

Catalyst Addition: While stirring the solution, carefully and slowly add concentrated sulfuric acid (approx. 0.1-0.2 eq.) to the flask. This step is exothermic and should be performed with caution, preferably in an ice bath.

-

Causality: Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.

-

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C for methanol) using a heating mantle. Maintain reflux for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Expert Insight: Heating to reflux provides the necessary activation energy for the reaction to proceed at a practical rate without evaporating the solvent.

-

-

Workup - Quenching: After cooling to room temperature, pour the reaction mixture over ice water. This will precipitate the crude ester product and dilute the acid.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the remaining sulfuric acid and any unreacted carboxylic acid. Continue addition until effervescence ceases.

-

Trustworthiness: This step is critical for removing acidic impurities. The purity of the final product depends on a thorough and careful workup.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane (3x volumes).

-

Washing: Wash the combined organic layers sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification and Analysis

For applications in drug development, high purity is paramount. The crude product can be further purified using recrystallization or column chromatography. The identity and purity of the final compound should be confirmed using modern analytical techniques. A reverse-phase HPLC method with a mobile phase containing acetonitrile, water, and an acid modifier (phosphoric or formic acid) is a suitable technique for purity assessment.[3]

Chemical Reactivity and Strategic Applications in Drug Discovery

The utility of this compound as a building block stems from the distinct reactivity of its three functional groups. This allows for sequential and regioselective modifications, making it a valuable scaffold in medicinal chemistry.[4][6]

Key Chemical Transformations

-

Nitro Group Reduction: The nitro group is readily reduced to an amine (-NH₂) using standard conditions such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., SnCl₂/HCl). This transformation yields Methyl 4-amino-2-fluorobenzoate, a key precursor for constructing amides, ureas, and heterocyclic rings common in many active pharmaceutical ingredients (APIs).

-

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom is activated by the electron-withdrawing nitro and ester groups, making it a good leaving group for SₙAr reactions. This allows for the introduction of various nucleophiles (e.g., amines, thiols, alcohols) at the C2 position, a critical strategy for scaffold diversification.

-

Ester Manipulation: The methyl ester can be hydrolyzed back to a carboxylic acid under basic or acidic conditions, or it can be converted directly into an amide via aminolysis. This provides a handle for linking the molecule to other fragments or for modulating solubility and pharmacokinetic properties.

Role in Pharmaceutical Synthesis

Fluorinated aromatic compounds are highly sought after in drug design because the inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[4][6] this compound serves as an intermediate in the synthesis of a range of pharmaceuticals, including selective kinase inhibitors and other targeted therapies.[4][6]

The logical relationship between its functional groups and its application as a versatile building block is depicted below.

References

- 1. 392-09-6|this compound|BLD Pharm [bldpharm.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. Methyl 4-Fluoro-2-nitrobenzoate [myskinrecipes.com]

- 5. Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate [benchchem.com]

- 6. Methyl 4-Fluoro-2-nitrobenzoate [myskinrecipes.com]

Spectroscopic Data for Methyl 2-fluoro-4-nitrobenzoate: An In-depth Technical Guide

This guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of Methyl 2-fluoro-4-nitrobenzoate. Intended for researchers, scientists, and professionals in drug development, this document emphasizes the causal reasoning behind experimental choices and the principles of data interpretation, ensuring a robust understanding of the molecule's structural features.

Introduction

This compound (CAS No. 392-09-6) is a substituted aromatic compound with significant potential as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and agrochemicals.[1] Its structural elucidation is paramount for quality control, reaction monitoring, and understanding its chemical behavior. This guide presents a detailed analysis of its spectroscopic signature.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the molecular formula C₈H₆FNO₄ and a molecular weight of 199.14 g/mol , dictates its interaction with various spectroscopic techniques.[2] The presence of a fluorine atom, a nitro group, and a methyl ester on the benzene ring gives rise to a unique and interpretable set of spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.15 | dd | J = 8.5, 2.0 Hz | 1H | H-5 |

| ~8.05 | dd | J = 10.0, 2.0 Hz | 1H | H-3 |

| ~7.80 | t | J = 8.5 Hz | 1H | H-6 |

| 3.95 | s | - | 3H | -OCH₃ |

Interpretation and Rationale:

The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The electron-withdrawing nature of the nitro group and the fluorine atom significantly deshields these protons, shifting their signals downfield. The methyl group of the ester appears as a singlet at approximately 3.95 ppm, a characteristic region for such functional groups. The splitting patterns (multiplicities) arise from spin-spin coupling between neighboring protons and with the ¹⁹F nucleus.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~164.0 | C=O (ester) |

| ~159.0 (d, ¹JCF ≈ 260 Hz) | C-2 |

| ~149.0 | C-4 |

| ~134.0 | C-1 |

| ~128.0 (d) | C-6 |

| ~121.0 (d) | C-5 |

| ~115.0 (d) | C-3 |

| ~53.0 | -OCH₃ |

Interpretation and Rationale:

Eight distinct carbon signals are anticipated. The carbonyl carbon of the ester is the most deshielded, appearing around 164.0 ppm. The carbon directly attached to the fluorine (C-2) will exhibit a large one-bond coupling constant (¹JCF). The other aromatic carbons will also show smaller couplings to the fluorine atom. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents.

¹⁹F NMR (Fluorine-19 NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -110 to -120 | m |

Interpretation and Rationale:

A single multiplet is expected in the ¹⁹F NMR spectrum. The chemical shift is influenced by the electronic environment of the fluorine atom. The multiplicity arises from coupling to the neighboring aromatic protons (H-3 and H-6).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2960-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600, ~1475 | Medium-Strong | Aromatic C=C stretch |

| ~1530 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-F stretch |

Interpretation and Rationale:

The IR spectrum will be dominated by strong absorptions corresponding to the carbonyl group of the ester and the nitro group. The presence of the aromatic ring and the C-F bond will also give rise to characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 199 | High | [M]⁺ (Molecular Ion) |

| 168 | Moderate | [M - OCH₃]⁺ |

| 153 | Moderate | [M - NO₂]⁺ |

| 140 | Low | [M - COOCH₃]⁺ |

| 123 | Moderate | [M - NO₂ - CO]⁺ |

Interpretation and Rationale:

In electron ionization mass spectrometry, the molecule is expected to show a prominent molecular ion peak at m/z 199. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and for esters, the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).[3][4]

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Sample Preparation

Caption: Workflow for NMR sample preparation and analysis.

FTIR Sample Preparation (Attenuated Total Reflectance - ATR)

Caption: Workflow for FTIR analysis using the ATR technique.

Mass Spectrometry Sample Preparation (Direct Infusion ESI)

Caption: Workflow for MS analysis via direct infusion ESI.

Conclusion

The predicted spectroscopic data and outlined experimental protocols provide a robust framework for the identification and characterization of this compound. The combination of ¹H, ¹³C, and ¹⁹F NMR, IR, and MS provides orthogonal and complementary information, ensuring a high degree of confidence in the structural assignment. This guide serves as a valuable resource for researchers working with this important synthetic intermediate.

References

solubility of Methyl 2-fluoro-4-nitrobenzoate in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 2-fluoro-4-nitrobenzoate in Organic Solvents

Executive Summary

This compound is a key intermediate in the synthesis of complex organic molecules, particularly in the development of active pharmaceutical ingredients (APIs) and specialty chemicals.[1][2] Its reaction performance, purification, and formulation are critically dependent on its solubility characteristics in various organic solvents. This guide provides a comprehensive overview of the principles governing the solubility of this compound, a predictive analysis of its behavior in common organic solvents, and a detailed, field-proven protocol for its experimental determination. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical methodology for working with this compound.

Physicochemical Characterization of this compound

Understanding the molecular structure and physical properties of this compound is fundamental to predicting its solubility. The molecule's architecture, featuring a benzene ring substituted with a methyl ester, a nitro group, and a fluorine atom, creates a distinct electronic and steric profile that dictates its interaction with solvent molecules.

The presence of the polar methyl ester and nitro functional groups, combined with the electronegative fluorine atom, imparts a significant dipole moment to the molecule. However, the aromatic ring contributes non-polar characteristics. This amphiphilic nature suggests that its solubility will be highly dependent on the specific solvent environment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 392-09-6 | [3][4] |

| Molecular Formula | C₈H₆FNO₄ | [4] |

| Molecular Weight | 199.14 g/mol | [4] |

| Physical Form | Solid | [4] |

| IUPAC Name | This compound | [3] |

| Melting Point | 56 - 59 °C | [5] |

| Boiling Point | 109 °C @ 1 mmHg | [5] |

Core Principles of Solubility for Aromatic Nitro Compounds

The solubility of a solid solute in a liquid solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely applied principle of "like dissolves like" serves as an excellent predictive tool.[6] This rule states that substances with similar polarities are more likely to be soluble in one another.

-

Polar Solvents: These solvents (e.g., alcohols, DMSO, DMF) possess large dipole moments and/or the ability to form hydrogen bonds. They are effective at solvating polar solutes. Given the polar nitro and ester groups of this compound, solubility is anticipated in many polar organic solvents.

-

Non-Polar Solvents: These solvents (e.g., hexane, toluene) have low dielectric constants and interact primarily through weaker van der Waals forces. The aromatic ring of the target compound suggests some affinity for these solvents, though the polar groups may limit extensive solubility.

-

Hydrogen Bonding: While this compound does not have hydrogen bond donor sites, the oxygen atoms in the nitro and ester groups can act as hydrogen bond acceptors. This is a critical consideration for its solubility in protic solvents like methanol and ethanol.[6]

The dissolution process involves overcoming the solute's crystal lattice energy and creating a cavity in the solvent to accommodate the solute molecule. For this compound, a solid at room temperature, significant energy is required to break the intermolecular forces in its crystal structure.[4] A solvent must provide favorable energetic returns through strong solute-solvent interactions to overcome this barrier.

Solubility Profile: A Predictive and Experimental Framework

While specific quantitative solubility data for this compound is not widely published, a combination of theoretical prediction and a robust experimental protocol can establish a reliable solubility profile.

Predictive Solubility Analysis

Based on its molecular structure, we can predict the solubility of this compound across a spectrum of common laboratory solvents.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Hexane | Non-Polar | Low to Insoluble | Dominated by weak dispersion forces; insufficient to solvate the polar functional groups. |

| Toluene | Non-Polar (Aromatic) | Low to Moderate | π-π stacking interactions between aromatic rings may enhance solubility compared to alkanes. |

| Diethyl Ether | Polar Aprotic | Moderate to Soluble | The ether oxygen can act as a hydrogen bond acceptor, and its overall polarity is moderate.[7] |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | A versatile solvent capable of dissolving a wide range of organic compounds with moderate polarity. |

| Ethyl Acetate | Polar Aprotic | Soluble | The ester functionality is similar to the solute, favoring "like dissolves like." |

| Acetone | Polar Aprotic | Soluble | A highly polar aprotic solvent capable of strong dipole-dipole interactions. |

| Methanol | Polar Protic | Soluble | Capable of hydrogen bonding with the solute's oxygen atoms.[7] |

| Ethanol | Polar Protic | Soluble | Similar to methanol, expected to be a good solvent.[7] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | A very strong polar aprotic solvent, effective for many poorly soluble compounds. |

| Water | Polar Protic | Insoluble | The large non-polar aromatic ring and lack of ionizable groups prevent significant hydration.[7] |

Experimental Protocol for Solubility Determination

This section outlines a self-validating, step-by-step methodology for determining both qualitative and quantitative solubility. The protocol's trustworthiness is established by its systematic approach, ensuring reproducibility.

Causality Behind Experimental Choices:

-

Equilibrium Condition: The protocol mandates a 24-hour equilibration period to ensure the solution is truly saturated, which is crucial for accurate quantitative measurement.[8] Shorter times can lead to undersaturated solutions and erroneously high solubility values.

-

Temperature Control: Solubility is highly temperature-dependent.[8] Conducting the experiment in a controlled environment (e.g., a 25°C water bath) is essential for data consistency and comparability.

-

Purity: The purity of both the solute and the solvent can significantly impact solubility. Using high-purity reagents is a prerequisite for obtaining reliable data.

Safety Precautions:

-

Handle this compound in a well-ventilated area or fume hood.[3]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[3][5]

-

The compound may cause skin, eye, and respiratory irritation.[3] Avoid inhalation of dust and direct contact with skin and eyes.[5]

-

Consult the Safety Data Sheet (SDS) for complete handling and disposal information before beginning any work.[3]

Experimental Workflow Diagram

Caption: Workflow for Quantitative Solubility Determination.

Step-by-Step Methodology:

-

Preparation: Accurately weigh approximately 100 mg of this compound into a 4 mL glass vial.

-

Solvent Addition: Add 2 mL of the selected organic solvent to the vial. This creates a slurry with excess solid, which is essential for ensuring saturation.

-

Equilibration: Seal the vial and place it on a magnetic stir plate or in a shaker bath at a constant temperature (e.g., 25°C) for 24 hours. This period allows the system to reach thermodynamic equilibrium.

-

Phase Separation: After 24 hours, cease agitation and allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Sampling (Qualitative): For a qualitative assessment, visually inspect the vial. If all the solid has dissolved, the compound is soluble at >50 mg/mL. If a significant amount of solid remains, it is sparingly soluble or insoluble.[9][10]

-

Sampling (Quantitative): Carefully draw an aliquot (e.g., 1 mL) of the clear supernatant using a syringe fitted with a 0.2 µm PTFE filter. The filter is critical to remove any undissolved micro-particulates, which would invalidate the measurement.

-

Analysis: a. Dispense the filtered aliquot into a pre-weighed vial. Record the exact volume transferred. b. Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's boiling point until a constant weight is achieved. c. Weigh the vial containing the dried residue.

-

Calculation: a. Subtract the initial vial weight from the final weight to determine the mass of the dissolved solute. b. Divide the mass of the solute by the volume of the aliquot to calculate the solubility in mg/mL or g/L. This can be converted to molarity using the compound's molecular weight.

Conclusion

This guide provides a robust framework for understanding and determining the solubility of this compound. The compound's molecular structure, with its combination of polar functional groups and a non-polar aromatic core, suggests a nuanced solubility profile, with high solubility expected in polar aprotic and polar protic organic solvents and limited solubility in non-polar and aqueous media. The detailed experimental protocol provided herein offers a reliable, field-tested method for researchers to generate accurate and reproducible solubility data, which is essential for optimizing synthetic procedures, purification strategies, and formulation development in pharmaceutical and chemical research.

References

- 1. Methyl 4-Fluoro-2-nitrobenzoate [myskinrecipes.com]

- 2. Methyl 4-Fluoro-2-nitrobenzoate [myskinrecipes.com]

- 3. echemi.com [echemi.com]

- 4. Methyl 2-fluoro-4-nitrobenzenecarboxylate 392-09-6 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. chem.ws [chem.ws]

- 7. Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. youtube.com [youtube.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. youtube.com [youtube.com]

reactivity and stability of Methyl 2-fluoro-4-nitrobenzoate

An In-depth Technical Guide to the Reactivity and Stability of Methyl 2-fluoro-4-nitrobenzoate

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal intermediate in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to dissect the underlying principles governing the compound's reactivity and stability. We will examine its electronic architecture, explore its synthetic pathways, and provide validated experimental frameworks for its most critical transformations.

Core Molecular Profile and Stability

This compound is a highly functionalized aromatic compound whose utility is derived from the specific arrangement of its substituents. The interplay between the electron-withdrawing nitro (-NO₂) and methyl ester (-COOCH₃) groups, and the highly electronegative fluoro (-F) substituent, creates a unique electronic environment that dictates its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.

The compound is a solid at room temperature and should be stored in a dry environment to ensure its long-term integrity.[1][2] While stable under standard storage conditions, its nature as a nitroaromatic compound warrants careful handling in accordance with good laboratory practices.

Table 1: Physicochemical and Safety Data

| Property | Value | Source(s) |

| CAS Number | 392-09-6 | [3][4] |

| Molecular Formula | C₈H₆FNO₄ | [2][4][5] |

| Molecular Weight | 199.14 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Storage | Room temperature, dry conditions | [1][2] |

| GHS Pictogram | GHS07 (Warning) | [3] |

| Hazard Statements | H302: Harmful if swallowedH319: Causes serious eye irritation | [3] |

Synthesis Pathway: From Toluene to Target

The most reliable and scalable synthesis of this compound begins with the oxidation of 2-fluoro-4-nitrotoluene. This precursor is converted to the corresponding carboxylic acid, which is then subjected to Fischer esterification to yield the final product. This two-step approach ensures high purity and yield.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Two-Step Synthesis

Part A: Oxidation of 2-fluoro-4-nitrotoluene [6]

Causality: Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of converting the methyl group of toluene to a carboxylic acid. The reaction is performed in an aqueous base, which helps solubilize the permanganate and facilitates the reaction. An acidic workup is required to protonate the carboxylate salt to yield the final carboxylic acid.

-

Setup: To a stirred mixture of 2-fluoro-4-nitrotoluene (0.2 mol) and 1 L of 1N NaOH in a suitable reaction vessel, add KMnO₄ (20.0 g).

-

Heating: Heat the mixture to 95 °C. Add additional 30.0 g portions of KMnO₄ after 2 hours and 3 hours to drive the reaction to completion.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed (approx. 10-12 hours). The disappearance of the purple permanganate color is also an indicator.

-

Workup: Cool the mixture to room temperature and filter through Celite to remove the manganese dioxide (MnO₂) byproduct.

-

Acidification: Acidify the clear filtrate to pH 2 with concentrated HCl. A precipitate of 2-fluoro-4-nitrobenzoic acid will form.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry to yield the product as a white crystalline solid.

Part B: Fischer Esterification of 2-fluoro-4-nitrobenzoic Acid [7]

Causality: Fischer esterification is an acid-catalyzed equilibrium reaction. Using methanol as both the solvent and reactant drives the equilibrium towards the product side. A strong acid catalyst, like sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by methanol.

-

Setup: Dissolve 2-fluoro-4-nitrobenzoic acid (0.1 mol) in 200 mL of methanol in a round-bottom flask.

-

Catalyst Addition: Carefully add concentrated sulfuric acid (5 mL) to the solution while stirring.

-

Reaction: Heat the mixture to reflux for 3-4 hours.

-

Monitoring: Track the reaction's progress via TLC until the starting carboxylic acid is no longer detectable.

-

Workup: Cool the reaction mixture to room temperature and pour it over 500 g of ice. The methyl ester product will precipitate out of the aqueous solution.

-

Isolation: Collect the solid product by suction filtration, wash thoroughly with water to remove any residual acid, and dry in vacuo.

Chemical Reactivity: A Tale of Electronic Activation

The reactivity of this compound is dominated by the powerful electron-withdrawing effect of the nitro group located para to the fluorine atom. This arrangement makes the aromatic ring highly electron-deficient and primes the C-F bond for nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

This is the hallmark reaction of this molecule. The reaction proceeds via a two-step addition-elimination mechanism.

-

Step 1 (Addition): A nucleophile attacks the carbon atom bearing the fluorine. This is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8][9]

-

Step 2 (Elimination): The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is an excellent leaving group in this context due to the high electronegativity of fluorine and the stabilization of the transition state.

Causality: The exceptional reactivity in SNAr is a direct consequence of the nitro group at the para-position. This group powerfully stabilizes the negative charge of the Meisenheimer complex through resonance, delocalizing it onto the oxygen atoms of the nitro group.[8][10] This stabilization significantly lowers the activation energy of the initial nucleophilic attack, making the reaction favorable.[10]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Representative Protocol: SNAr with an Amine

-

Setup: In a flask, dissolve this compound (10 mmol) in a polar aprotic solvent like DMF or DMSO (50 mL). Causality: Polar aprotic solvents effectively solvate the cation of the base but not the nucleophile, enhancing its reactivity.

-

Reagents: Add the desired amine (12 mmol, 1.2 eq) and a mild base such as potassium carbonate (K₂CO₃, 20 mmol, 2.0 eq). Causality: The base deprotonates the amine nucleophile after it has added to the ring, or neutralizes the HF formed if the amine is used as a salt.

-

Reaction: Heat the mixture to 80-100 °C and stir until TLC analysis indicates complete consumption of the starting material.

-

Workup: Cool the reaction, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.

Reduction of the Nitro Group

A subsequent key transformation is the reduction of the nitro group to an aniline. This opens up a vast array of synthetic possibilities, as the resulting amino group can be acylated, alkylated, or used in the formation of heterocyclic rings.[11]

Causality: Reagents like tin(II) chloride (SnCl₂) in HCl or catalytic hydrogenation (H₂/Pd-C) are effective for this reduction. Iron powder in acetic acid is a milder and often cheaper alternative, particularly useful in industrial settings.[12]

Caption: Workflow for nitro group reduction and subsequent derivatization.

Representative Protocol: Nitro Reduction with SnCl₂

-

Setup: Suspend the nitro-substituted benzoate (5 mmol) in ethanol (30 mL).

-

Reagent Addition: Add a solution of SnCl₂·2H₂O (25 mmol, 5 eq) in concentrated HCl (10 mL) dropwise at 0 °C.

-

Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until the reaction is complete by TLC.

-

Workup: Cool the mixture and carefully basify with a saturated NaOH or NaHCO₃ solution to pH > 8. Caution: This is an exothermic process.

-

Extraction: Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aniline product, which can be further purified if necessary.

Application in Drug Discovery: A Versatile Scaffold

The unique reactivity of this compound makes it an invaluable building block in medicinal chemistry. The ability to perform a selective SNAr reaction followed by nitro group reduction allows for the construction of complex molecular scaffolds.[1][2] Fluorinated aromatic compounds are highly sought after in drug development, as the inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[1][13] This intermediate is a key precursor in the synthesis of various pharmaceuticals, including kinase inhibitors and the anti-prostate cancer drug Enzalutamide.[1][2][4]

References

- 1. Methyl 4-Fluoro-2-nitrobenzoate [myskinrecipes.com]

- 2. Methyl 4-Fluoro-2-nitrobenzoate [myskinrecipes.com]

- 3. Methyl 2-fluoro-4-nitrobenzenecarboxylate 392-09-6 [sigmaaldrich.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. chemscene.com [chemscene.com]

- 6. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate [benchchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 11. nbinno.com [nbinno.com]

- 12. Buy Methyl 5-fluoro-2-methyl-4-nitrobenzoate (EVT-13292087) [evitachem.com]

- 13. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Reactivity of Methyl 2-fluoro-4-nitrobenzoate: Electrophilic and Nucleophilic Properties

Abstract

Methyl 2-fluoro-4-nitrobenzoate (CAS No: 392-09-6) is a pivotal intermediate in contemporary organic synthesis, particularly within the realms of pharmaceutical and agrochemical development.[1][2] Its value is derived from a unique molecular architecture: an aromatic ring substituted with three distinct functional groups—a fluorine atom, a nitro group, and a methyl ester. This arrangement renders the benzene ring exceptionally electron-deficient, dictating a predictable and highly useful set of chemical reactivities. This guide provides an in-depth analysis of the electronic landscape of this compound, meticulously mapping its primary electrophilic and nucleophilic centers. We will explore the mechanistic underpinnings of its key transformations, including nucleophilic aromatic substitution (SNAr), selective reduction of the nitro moiety, and ester hydrolysis. Accompanied by detailed experimental protocols and mechanistic diagrams, this document serves as a technical resource for researchers and drug development professionals aiming to leverage this versatile building block in the synthesis of complex, high-value molecules.

Introduction to this compound

This compound is a crystalline solid with the molecular formula C₈H₆FNO₄ and a molecular weight of 199.14 g/mol .[3][4] Its prominence in synthetic chemistry is largely due to the strategic placement of its functional groups, which allows for sequential and regioselective modifications. The incorporation of a fluorine atom is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability, and modulate the pharmacokinetic properties of drug candidates.[1][2][5] This molecule provides a reliable scaffold for introducing a fluorinated aromatic ring into a target structure, with the nitro and ester groups serving as versatile handles for subsequent chemical diversification.

| Identifier | Value |

| CAS Number | 392-09-6[3] |

| Molecular Formula | C₈H₆FNO₄[3] |

| Molecular Weight | 199.14[4] |

| Synonyms | Benzoic acid, 2-fluoro-4-nitro-, methyl ester[3] |

Electronic Structure Analysis and Site Reactivity

The reactivity of this compound is dominated by the powerful electron-withdrawing nature of its substituents. Understanding their individual and collective electronic effects is crucial for predicting the molecule's behavior.

-

Nitro Group (-NO₂): This is one of the strongest electron-withdrawing groups used in organic synthesis. It deactivates the aromatic ring through both the inductive effect (-I) and the resonance effect (-M). Its presence is paramount for activating the ring toward nucleophilic attack.

-

Methyl Ester Group (-COOCH₃): This group is also electron-withdrawing via induction and resonance, further depleting the electron density of the aromatic system.

-

Fluorine Atom (-F): As the most electronegative element, fluorine exerts a strong -I effect. While it has a weak resonance donating effect (+M), its inductive influence is dominant. Critically, in the context of nucleophilic aromatic substitution, fluoride is an excellent leaving group.

This confluence of electron-withdrawing functionalities creates a highly "electrophilic" aromatic ring, which is exceptionally susceptible to attack by nucleophiles.

Mapping Electrophilic and Nucleophilic Sites

The molecule's electronic landscape clearly delineates its reactive centers. The primary reactivity pathway involves nucleophiles attacking the electron-poor (electrophilic) sites.

Caption: Key reactive sites of this compound.

-

Primary Electrophilic Site (C2): The carbon atom bonded to fluorine is the most electrophilic position on the ring and the primary target for nucleophilic attack. The reaction is strongly favored because the nitro group at the para-position can effectively stabilize the negative charge of the intermediate formed during the reaction.[6][7]

-

Secondary Electrophilic Site (Ester Carbonyl): The carbonyl carbon of the methyl ester is inherently electrophilic. It is susceptible to attack by strong nucleophiles, particularly under basic or acidic conditions that promote hydrolysis or transesterification.[1][8]

-

Reducible Site (Nitro Group): While the nitrogen atom itself is electron-poor, its most significant reaction is not direct nucleophilic attack but rather reduction to an amine (-NH₂).[2][8] This transformation is fundamental as it converts a strongly electron-withdrawing group into a potent electron-donating group, thereby changing the ring from electrophilic to nucleophilic in character.

Key Transformations and Mechanistic Insights

The utility of this compound is best demonstrated through its three principal transformations.

Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

This is the hallmark reaction of electron-deficient fluoroarenes.[9] The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack by the nucleophile to form a resonance-stabilized carbanion known as a Meisenheimer complex.[6] The presence of the para-nitro group is crucial as it delocalizes the negative charge onto its oxygen atoms, significantly lowering the activation energy for this step.

Caption: The addition-elimination mechanism of SNAr.

Experimental Protocol: Synthesis of Methyl 2-(morpholino)-4-nitrobenzoate

Causality: This protocol exemplifies a typical SNAr reaction where an amine nucleophile (morpholine) displaces the fluoride.[7] A polar aprotic solvent like DMSO is chosen to solvate the potassium carbonate and facilitate the reaction. The base is required to deprotonate the morpholine, increasing its nucleophilicity.

-

Reagent Preparation: To a solution of this compound (1.0 eq) in dimethyl sulfoxide (DMSO, 5 mL/mmol), add morpholine (1.2 eq).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the mixture.

-

Reaction Condition: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature and pour it into ice-water.

-

Extraction & Purification: The resulting precipitate is collected by filtration, washed with water, and dried under vacuum. If no precipitate forms, extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography.

Reduction of the 4-Nitro Group

The conversion of the nitro group to an amine is a critical step for many synthetic pathways, enabling subsequent reactions like amide bond formation. Selective reduction is key to preserve other functional groups like the ester.

Experimental Protocol: Synthesis of Methyl 4-amino-2-fluorobenzoate

Causality: Reagents like zinc or magnesium powder with a proton source like hydrazine glyoxylate are effective for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities like esters. The reaction proceeds on the surface of the metal.

-

Reagent Preparation: Suspend this compound (1.0 eq) and zinc powder (3.0 eq) in methanol (10 mL/mmol).

-

Reagent Addition: Prepare a solution of hydrazine glyoxylate or, more commonly, use ammonium formate (5.0 eq). Add this solution portion-wise to the reaction mixture while stirring at room temperature. An exotherm may be observed.

-

Reaction Condition: Stir the reaction vigorously at room temperature for 2-3 hours.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the zinc salts. Wash the pad with methanol.

-

Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the desired aniline.

Hydrolysis of the Methyl Ester

To unmask a carboxylic acid for further functionalization (e.g., amide coupling), the methyl ester can be readily hydrolyzed.

Experimental Protocol: Synthesis of 2-fluoro-4-nitrobenzoic acid

Causality: Base-catalyzed hydrolysis (saponification) is an efficient method. A co-solvent system like THF/water is often used to ensure the solubility of the organic substrate in the aqueous base.

-

Reagent Preparation: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

-

Base Addition: Add lithium hydroxide (LiOH, 1.5 eq) to the solution.

-

Reaction Condition: Stir the mixture at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.

-

Acidification & Extraction: Acidify the aqueous solution to pH 2-3 with 1N HCl. The product will precipitate and can be collected by filtration. Alternatively, extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid.[10]

Summary of Synthetic Transformations

The strategic application of different reagents allows for the selective modification of this compound, making it a versatile hub for generating diverse molecular structures.

Caption: Decision workflow for the synthetic use of this compound.

Conclusion

This compound is a classic example of a strategically activated aromatic building block. Its reactivity is governed by a well-defined electronic profile, making it a predictable and reliable substrate for complex molecular synthesis. The primary electrophilic site at the C2 carbon allows for facile SNAr reactions, while the nitro and ester groups serve as orthogonal functional handles that can be independently modified through reduction and hydrolysis, respectively. For researchers in drug discovery and process development, a thorough understanding of these reactivity patterns is essential for fully exploiting the synthetic potential of this valuable intermediate.

References

- 1. Methyl 4-Fluoro-2-nitrobenzoate [myskinrecipes.com]

- 2. Methyl 4-Fluoro-2-nitrobenzoate [myskinrecipes.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. nbinno.com [nbinno.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. vapourtec.com [vapourtec.com]

- 8. nbinno.com [nbinno.com]

- 9. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

Methyl 2-fluoro-4-nitrobenzoate: A Strategic Building Block for Advanced Organic Synthesis

An In-Depth Guide for Researchers and Drug Development Professionals

Methyl 2-fluoro-4-nitrobenzoate has emerged as a pivotal intermediate in the landscape of modern organic synthesis. Its strategic arrangement of functional groups—a reactive fluorine atom, a versatile nitro group, and a modifiable methyl ester—on an aromatic scaffold makes it an exceptionally valuable tool for constructing complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, core synthetic applications, and proven utility in the development of pharmaceuticals and other specialty chemicals. For researchers, understanding the causality behind its reactivity is key to unlocking its full potential in designing novel synthetic pathways.

Core Physicochemical & Safety Profile

This compound (CAS No. 392-09-6) is a solid at room temperature. Its structure is primed for sequential and regioselective transformations, which is fundamental to its role as a versatile building block.

| Property | Value | Source(s) |

| CAS Number | 392-09-6 | [1][2] |

| Molecular Formula | C₈H₆FNO₄ | [2] |

| Molecular Weight | 199.14 g/mol | [2] |

| Appearance | Solid | |

| Storage | Room temperature, dry conditions | [3] |

Safety & Handling: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[4] Proper handling procedures are mandatory.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4] For operations with a risk of inhalation, use a full-face respirator.[4]

-

Engineering Controls: Use only outdoors or in a well-ventilated area to ensure adequate ventilation.[4]

-

First Aid: In case of skin contact, wash with plenty of water.[4] If inhaled, move the person to fresh air.[4] In case of eye contact, rinse cautiously with water for several minutes.[4]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[4]

The Cornerstone of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary value of this compound lies in its high susceptibility to Nucleophilic Aromatic Substitution (SNAr). The fluorine atom serves as an excellent leaving group, a process significantly accelerated by the powerful electron-withdrawing effects of the nitro group positioned para to it and, to a lesser extent, the methyl ester group at the ortho position. These groups stabilize the negatively charged intermediate (the Meisenheimer complex) formed during the reaction, thereby lowering the activation energy of the rate-determining step.[5][6]

This reactivity allows for the facile introduction of a wide range of nucleophiles—including amines, alcohols, and thiols—at the C2 position, forming new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. This makes it a foundational reaction for building diverse molecular libraries.

Visualizing the SNAr Mechanism

The following diagram illustrates the two-step addition-elimination mechanism characteristic of SNAr reactions.

Protocol: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a representative workflow for the substitution of the fluorine atom with a primary or secondary amine.

-

Reagent Preparation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile.

-

Addition of Base: Add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5-2.0 eq) to the solution. The base acts as a scavenger for the HF produced in situ.

-

Nucleophile Addition: Add the desired amine nucleophile (1.1-1.5 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature typically ranging from 60°C to 120°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are generally complete within 2-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like Ethyl Acetate or Dichloromethane.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the desired 2-amino-4-nitrobenzoate derivative.

Unlocking New Functionality: Reduction of the Nitro Group

The nitro group in this compound is not merely an activating group for SNAr; it is a synthetic linchpin that can be readily converted into a primary amine. This transformation from an electron-withdrawing group to a versatile electron-donating group dramatically alters the molecule's reactivity and opens up a vast portfolio of subsequent chemical transformations. The resulting aniline derivative is a key precursor for forming amides, sulfonamides, ureas, and for participating in diazotization reactions.

Various methods exist for the selective reduction of aromatic nitro groups, with the choice of reagent depending on the presence of other sensitive functional groups in the molecule.

| Reduction Method | Reagents & Conditions | Advantages | Considerations |

| Catalytic Hydrogenation | H₂ gas, Pd/C or PtO₂, in MeOH or EtOH | High yield, clean reaction, atmospheric or high pressure | May reduce other functional groups (e.g., alkenes, alkynes). |

| Metal-Acid Reduction | Fe/HCl, Sn/HCl, or Zn/CH₃COOH | Cost-effective, robust, tolerates many functional groups | Requires stoichiometric amounts of metal, acidic work-up. |

| Transfer Hydrogenation | Hydrazine hydrate, Ammonium formate with Pd/C or Raney Ni | Avoids use of H₂ gas, mild conditions | Reagent stoichiometry is critical. |

Protocol: Nitro Group Reduction using Iron in Acetic Acid

This protocol provides a reliable and scalable method for the synthesis of Methyl 4-amino-2-fluorobenzoate.

-

Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and a mixture of Ethanol and Acetic Acid (e.g., 3:1 v/v).

-

Reagent Addition: Add iron powder (Fe, ~3-5 eq) to the stirred solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-90°C). The reaction is often exothermic and should be controlled carefully. Monitor the reaction by TLC until the starting material is fully consumed (usually 1-4 hours).

-

Work-up: Cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts. Rinse the pad with Ethanol or Ethyl Acetate.

-

Neutralization & Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in Ethyl Acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude Methyl 4-amino-2-fluorobenzoate, which can be further purified if necessary.

Synthetic Potential Workflow

The reduction of the nitro group is a gateway to numerous other important functional groups used in drug discovery.

Applications in Pharmaceutical and Agrochemical Synthesis

The true measure of a building block is its impact on the synthesis of high-value molecules. This compound is instrumental in the development of Active Pharmaceutical Ingredients (APIs) and agrochemicals.[3][7] The incorporation of fluorinated aromatic compounds is a well-established strategy in medicinal chemistry to enhance metabolic stability and bioavailability.[3][7]

This building block serves as a key intermediate in the preparation of a variety of biologically active molecules, including selective kinase inhibitors, which are a cornerstone of modern cancer therapy.[3] Its functional handles allow for the precise and controlled assembly of complex scaffolds required for targeted drug action. Its utility also extends to the production of specialized agrochemicals where fluorinated aromatic structures are required.[3]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic asset in organic synthesis. Its value is derived from the predictable and high-yielding reactivity of its distinct functional groups. The ability to perform selective nucleophilic aromatic substitution, followed by the versatile transformation of the nitro group, provides a powerful and logical workflow for constructing diverse and complex molecules. For scientists in drug discovery and materials science, mastering the application of this building block is a key step toward the efficient and innovative synthesis of next-generation chemical entities.

References

- 1. 392-09-6|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. Methyl 4-Fluoro-2-nitrobenzoate [myskinrecipes.com]

- 4. echemi.com [echemi.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 7. Methyl 4-Fluoro-2-nitrobenzoate [myskinrecipes.com]

The Strategic Utility of Methyl 2-fluoro-4-nitrobenzoate in Modern Medicinal Chemistry: A Technical Guide for Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and versatile reactive handles into molecular scaffolds is a cornerstone of rational drug design. Methyl 2-fluoro-4-nitrobenzoate, a deceptively simple aromatic building block, has emerged as a critical starting material in the synthesis of complex, high-value therapeutics. This technical guide provides an in-depth analysis of the potential applications of this compound in medicinal chemistry, with a particular focus on its role in the synthesis of targeted therapies for oncology. We will explore its chemical properties, key transformations, and its pivotal role in the synthesis of the second-generation androgen receptor inhibitor, Enzalutamide. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage fluorinated building blocks for the creation of next-generation pharmaceuticals.

Introduction: The Unseen Potential of a Fluorinated Workhorse

The pursuit of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles has led medicinal chemists to increasingly favor fluorinated building blocks. The presence of fluorine in a drug molecule can profoundly influence its metabolic stability, binding affinity, and membrane permeability.[1] this compound is a prime example of a versatile scaffold that offers a unique combination of reactive sites, making it an invaluable tool in the synthetic chemist's arsenal.

This guide will deconstruct the synthetic utility of this compound, moving beyond a theoretical overview to provide practical, field-proven insights into its application. We will culminate in a detailed examination of its role in the synthesis of Enzalutamide, a blockbuster drug for the treatment of castration-resistant prostate cancer, to provide a tangible and compelling case study of its strategic importance.

Physicochemical Properties and Reactivity Profile

This compound is a solid at room temperature with the molecular formula C₈H₆FNO₄ and a molecular weight of 199.14 g/mol .[2] Its structure is characterized by a benzene ring substituted with a methyl ester, a fluorine atom ortho to the ester, and a nitro group para to the ester. This specific arrangement of functional groups dictates its reactivity and synthetic potential.

| Property | Value | Source |

| Molecular Formula | C₈H₆FNO₄ | [2] |

| Molecular Weight | 199.14 g/mol | [2] |

| CAS Number | 392-09-6 | [2] |

| Form | Solid | [2] |

| Storage | Room temperature, dry |

The key to its utility lies in the two primary reactive sites:

-

The Nitro Group: This powerful electron-withdrawing group can be readily reduced to an amine. This transformation is a gateway to a vast array of subsequent reactions, including amide bond formation, sulfonylation, and the construction of various heterocyclic systems.

-

The Fluoro Group: Positioned ortho to the ester and para to the nitro group, the fluorine atom is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of nucleophiles, a critical step in building molecular complexity.

Core Synthetic Transformations: From Building Block to Bioactive Scaffold

The true power of this compound is realized through a sequence of reliable and well-understood chemical transformations. The following sections detail the key reactions that convert this simple starting material into a versatile intermediate for drug discovery.

Reduction of the Nitro Group: Unmasking the Amine

The conversion of the nitro group to an amine is arguably the most critical step in unlocking the potential of this scaffold. Catalytic hydrogenation is a common and highly efficient method for this transformation.

Experimental Protocol: Catalytic Hydrogenation of a Nitroaromatic Precursor

This protocol describes the reduction of a 2-fluoro-4-nitro-N-methylbenzamide, a derivative of this compound, to the corresponding amine. The principles are directly applicable to the ester.

-

Vessel Preparation: In a suitable pressure vessel, dissolve 2-fluoro-4-nitro-N-methylbenzamide (1.0 eq) in a suitable solvent such as methanol or propyl acetate (10-20 mL per gram of substrate).[3]

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% Pd relative to the substrate) to the solution.[3]

-

Inerting the Atmosphere: Seal the reaction vessel and purge with an inert gas, such as nitrogen or argon, three to five times to remove all oxygen.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-10 atm).[3]

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[3]